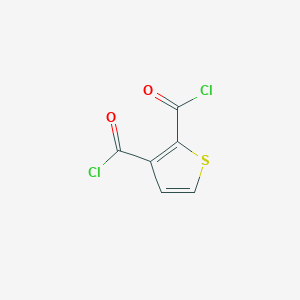

2,3-Thiophenedicarbonyl dichloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63599-98-4 |

|---|---|

Molecular Formula |

C6H2Cl2O2S |

Molecular Weight |

209.05 g/mol |

IUPAC Name |

thiophene-2,3-dicarbonyl chloride |

InChI |

InChI=1S/C6H2Cl2O2S/c7-5(9)3-1-2-11-4(3)6(8)10/h1-2H |

InChI Key |

RVJQBIOPEJBQSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for 2,3 Thiophenedicarbonyl Dichloride

Classical Synthetic Pathways to Aromatic Dicarbonyl Chlorides

The preparation of aromatic dicarbonyl chlorides is a fundamental transformation in organic synthesis, providing access to versatile building blocks for polymers and pharmaceuticals. The most common approach is the direct conversion of the corresponding dicarboxylic acids using various chlorinating agents.

Conversion of Corresponding Carboxylic Acids

The conversion of carboxylic acids to the more reactive acyl chlorides is a standard procedure in organic chemistry. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org This transformation is crucial for activating the carboxyl group for subsequent reactions. Several reagents have been developed for this purpose, each with distinct advantages and disadvantages.

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comlibretexts.orgkhanacademy.orgchemtube3d.comyoutube.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comchemtube3d.com This is an irreversible process as the gaseous byproducts escape from the reaction mixture, driving the reaction to completion. masterorganicchemistry.comchemtube3d.com

The synthesis of 2,3-thiophenedicarbonyl dichloride from thiophene-2,3-dicarboxylic acid using thionyl chloride is a common method. chemicalbook.comacs.org The reaction typically involves heating the dicarboxylic acid in an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The DMF acts as a catalyst in the reaction. chemicalbook.com The mechanism involves the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride. chemtube3d.comyoutube.com This is followed by a series of steps leading to the formation of the acyl chloride. chemtube3d.comyoutube.com After the reaction is complete, the excess thionyl chloride and solvent are typically removed by distillation to yield the desired this compound. chemicalbook.com

Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to acyl chlorides, particularly when milder conditions are required. wikipedia.orgwikipedia.orgchemicalbook.com The reaction with oxalyl chloride also produces gaseous byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), which simplifies purification. wikipedia.org

Similar to thionyl chloride, the synthesis of this compound using oxalyl chloride is typically performed in the presence of a catalytic amount of DMF. wikipedia.orgyoutube.com The DMF reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active catalytic species. wikipedia.orgyoutube.com While oxalyl chloride is often a milder and more selective reagent than thionyl chloride, it is also more expensive. wikipedia.orgwikipedia.org

Phosphorus pentachloride (PCl₅) is a potent chlorinating agent capable of converting carboxylic acids to acyl chlorides. sciencemadness.orgwikipedia.orgjove.comyoutube.comchemtube3d.com The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. sciencemadness.orgwikipedia.orgjove.com

The mechanism involves the attack of the carboxylic acid on the phosphorus center of PCl₅, leading to the formation of the acid chloride. jove.comchemtube3d.com The formation of the stable P=O bond in phosphoryl chloride helps to drive the reaction forward. jove.comchemtube3d.com However, the high boiling point of the phosphoryl chloride byproduct can make its separation from the desired acyl chloride challenging, often requiring fractional distillation. wikipedia.org

Table 1: Comparison of Common Chlorinating Agents

| Reagent | Byproducts | Reaction Conditions | Key Advantages & Disadvantages |

| Thionyl Chloride (SOCl₂) ** | SO₂, HCl (gaseous) masterorganicchemistry.comchemtube3d.com | Often requires heating, catalytic DMF is common. chemicalbook.com | Advantage: Gaseous byproducts are easily removed, driving the reaction. masterorganicchemistry.comchemtube3d.com |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) wikipedia.org | Milder conditions, often at room temperature with catalytic DMF. wikipedia.orgyoutube.com | Advantage: Milder and more selective. wikipedia.orgwikipedia.orgDisadvantage: More expensive. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) ** | POCl₃, HCl sciencemadness.orgwikipedia.orgjove.com | Often requires heating. youtube.com | Advantage: Highly reactive. youtube.comDisadvantage: Difficult to remove high-boiling byproduct (POCl₃). wikipedia.org |

Precursor Thiophene-2,3-dicarboxylic Acid Synthesis

The availability of the starting material, thiophene-2,3-dicarboxylic acid, is crucial for the synthesis of this compound. Various synthetic routes to this precursor have been developed. derpharmachemica.comchemicalpapers.comorganic-chemistry.orgpharmaguideline.com

Palladium-catalyzed carbonylation reactions represent a modern and efficient method for the synthesis of carboxylic acids. rsc.orgnih.govresearchgate.netnih.govyoutube.com These reactions typically involve the coupling of an organic halide with carbon monoxide in the presence of a palladium catalyst. nih.gov

For the synthesis of thiophene-2,3-dicarboxylic acid, a dihalothiophene, such as 2,3-dibromothiophene, can be subjected to a palladium-catalyzed carbonylation. The reaction is carried out under a carbon monoxide atmosphere, often with a palladium catalyst like Pd(OAc)₂ and a phosphine (B1218219) ligand. rsc.orgresearchgate.net The reaction may initially form a diester, which is then hydrolyzed to the dicarboxylic acid. A key challenge in such reactions can be the thermal decomposition of the palladium catalyst, but it has been found that using a CO/CO₂ binary gas system can suppress this decomposition and improve catalyst durability. rsc.org

Grignard Reagent-Mediated Carbonation

A foundational method for introducing carboxylic acid functionalities, which are precursors to the dichloride, involves the use of Grignard reagents. This process typically starts with a dihalogenated thiophene (B33073), which is then converted into a Grignard reagent.

The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile. tamu.edu This reactivity is harnessed by introducing carbon dioxide (often in the form of dry ice), which serves as the electrophile. masterorganicchemistry.comyoutube.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2, leading to the formation of a carboxylate salt after an acidic workup. tamu.edulibretexts.org This reaction effectively adds a carboxylic acid group to the thiophene ring. masterorganicchemistry.comdoubtnut.com For the synthesis of 2,3-thiophenedicarboxylic acid, this process would be carried out sequentially at the 2 and 3 positions of the thiophene ring. The resulting dicarboxylic acid is then converted to this compound, typically by treatment with a chlorinating agent like thionyl chloride (SOCl2). nih.gov

A general representation of the Grignard reaction is the formation of a carbon-carbon bond by reacting an organomagnesium halide (Grignard reagent) with an electrophile. youtube.com The polarity of the carbon-magnesium bond, where carbon is electron-rich, allows it to act as a strong nucleophile. tamu.edu

Table 1: Grignard Reagent-Mediated Carbonation Data

| Starting Material | Reagents | Intermediate | Final Product |

|---|

Multi-step Thiophene Functionalization Strategies

The synthesis of this compound often requires a multi-step approach to precisely install the desired functional groups at the correct positions. libretexts.orgyoutube.com These strategies are designed to navigate the reactivity of the thiophene ring and achieve the desired substitution pattern. trine.eduyoutube.com

One common strategy begins with a readily available thiophene derivative, which is then subjected to a series of reactions to introduce the two carbonyl chloride groups. For instance, a synthetic route might start with 2,3-dimethylthiophene (B3031705). google.com This starting material can undergo bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield 2,3-di(bromomethyl)thiophene. google.com This intermediate is then further reacted, for example, through oxidation to form the dicarboxylic acid, which is subsequently chlorinated.

Another approach could involve the Friedel-Crafts acylation of a thiophene derivative. However, controlling the regioselectivity of this reaction to obtain the 2,3-disubstituted product can be challenging. Therefore, more controlled, stepwise functionalization is often preferred. These multi-step sequences allow for the purification of intermediates at each stage, ensuring the final product's high purity. trine.edu

Table 2: Example of a Multi-step Functionalization Strategy

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide, Benzoyl Peroxide | 2,3-di(bromomethyl)thiophene |

| 2 | Oxidation | Oxidizing Agent (e.g., KMnO4) | 2,3-Thiophenedicarboxylic acid |

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in synthetic chemistry have focused on improving the synthesis of this compound by enhancing selectivity, catalytic efficiency, and environmental compatibility.

Chemo- and Regioselective Synthesis Approaches

Achieving high chemo- and regioselectivity is crucial in the synthesis of unsymmetrically substituted thiophenes like the 2,3-dicarbonyl dichloride. burleylabs.co.uk This involves directing the reaction to a specific functional group and a particular position on the thiophene ring. researchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity. In this approach, a directing group on the thiophene ring coordinates to a metal, typically lithium or magnesium, directing deprotonation and subsequent electrophilic quench to the adjacent position. For instance, a protected carboxyl group at the 2-position could direct functionalization to the 3-position.

Tandem reaction sequences, where multiple bond-forming events occur in a single pot, are also being explored to improve efficiency. burleylabs.co.uk These strategies often rely on careful selection of catalysts and reaction conditions to control the sequence of events and achieve the desired substitution pattern with high selectivity. nih.gov

Catalytic Enhancements in Dichloride Formation

The conversion of the precursor, 2,3-thiophenedicarboxylic acid, to the corresponding dichloride is a critical step. While traditional methods often use stoichiometric amounts of chlorinating agents like thionyl chloride, recent research has focused on catalytic approaches.

Catalysts can activate the carboxylic acid, making it more susceptible to nucleophilic attack by a chloride source. For example, a catalytic amount of a Vilsmeier-type reagent, generated in situ from a tertiary amide and an acid chloride, can facilitate the conversion.

Furthermore, transition metal catalysts, such as those based on ruthenium or palladium, are being investigated for their potential to catalyze the direct carbonylation of dihalogenated thiophenes to the corresponding diacyl chlorides, though this remains a challenging transformation. ub.edugoogle.com The development of efficient catalytic systems reduces waste and improves the atom economy of the process. semanticscholar.org

Green Chemistry Principles in Process Design

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the manufacturing process. researchgate.net

Solvent selection is a key aspect of green chemistry. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic. The ideal solvent for a given reaction should be effective, safe, and have a minimal environmental footprint. acs.orgyoutube.com

For the synthesis of this compound and its precursors, researchers are exploring the use of greener solvents. This includes bio-derived solvents, ionic liquids, and supercritical fluids. researchgate.net Water is also being investigated as a solvent for certain steps, where feasible, due to its non-toxic and non-flammable nature. researchgate.net

In addition to selecting greener solvents, process optimization aims to minimize the total volume of solvent used. This can be achieved through the development of solvent-free reaction conditions or by designing more concentrated reaction mixtures. Telescoping reactions, where multiple synthetic steps are performed in a single solvent without isolation of intermediates, can also significantly reduce solvent consumption. acs.org Halogenated thiophenes themselves have even been explored as solvent additives to improve the efficiency of certain reactions. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-Thiophenedicarboxylic acid |

| Thiophene |

| Grignard reagent |

| Organomagnesium halide |

| Carbon dioxide |

| Thionyl chloride |

| 2,3-Dimethylthiophene |

| N-bromosuccinimide |

| Benzoyl peroxide |

| 2,3-di(bromomethyl)thiophene |

| Potassium permanganate |

| Vilsmeier-type reagent |

| Ruthenium |

| Palladium |

| Ionic liquids |

| Supercritical fluids |

| Water |

| 2-potential selectivity |

| 2,3-dichloropyridine |

| 2,3,6-trichloropyridine |

| 2-thiophenecarbonyl chloride |

| 3,4,5-trichloro-2-thiophenecarbonyl chloride |

| Tetrachlorothiophene |

| 2,4-dibromo-3-methylthiophene |

| 3-methylthiophene |

| 4-bromo-3-methyl-2-thiophenecarbonyl chloride |

| 2,5-dibromothiophene |

| 2,5-dibromo-3,4-difluoro-thiophene |

| 2-acetylthiophene |

| 2,5-Thiophenedicarbonyl dichloride |

| 2,3-thiophenedicarboxaldehyde (B186593) |

| 3-(2-hydroxyethyl)thiophene |

| 2-thiophenecarboxylic acid |

| 3,4-thiophenedicarboxylic acid |

| 2-thiopheneethanol |

| 2-bromothiophene |

| 3-nitro-benzaldehyde |

| 2-nitro-benzaldehyde |

| Benzaldehyde |

| 3-nitro-benzylalcohol |

| 1-methylcyclohexene |

| meso-3,4-hexanediol |

| 3-hexyne |

| cis-3-hexene |

| trans-3-hexene |

| Thiazoles |

| Oxazoles |

| 2,3-dihydroquinazolin-4(1H)-ones |

| 2-aminobenzamide |

| 4-methylbenzaldehyde |

| Tris(triphenylphosphine)Ruthenium(II) dichloride |

| Dichlorotris(triphenyl- phosphine)ruthenium(II) |

Process Optimization and Scale-Up Investigations

The optimization and scale-up of the synthesis of this compound involve careful consideration of reaction conditions, reactor technology, and purification methods to ensure high yield, purity, and operational safety.

Reaction Condition Screening and Parameter Optimization

The conversion of 2,3-thiophenedicarboxylic acid to this compound is influenced by several key parameters that can be optimized to maximize yield and reaction rate.

Reagent Stoichiometry: An excess of the chlorinating agent, such as thionyl chloride, is often used to drive the reaction to completion. researchgate.net However, the optimal molar ratio needs to be determined to minimize waste and potential side reactions.

Temperature: The reaction is typically performed at elevated temperatures to increase the reaction rate. researchgate.net For instance, the synthesis of thiophene-2-carbonyl chloride, a related compound, is conducted at 65 °C. acs.org Optimization studies would involve screening a range of temperatures to find the ideal balance between reaction kinetics and potential thermal degradation of the product or reactants. researchgate.net

Catalyst: In some cases, a catalyst may be employed to facilitate the chlorination. For example, dimethylformamide (DMF) is used as a catalyst in the preparation of thiophene-2-carbonyl chloride. acs.org Screening for the most effective and efficient catalyst, as well as its optimal loading, is a critical step in process optimization.

Solvent: The choice of an inert solvent is crucial. The solvent must be able to dissolve the reactants to a suitable extent and remain stable under the reaction conditions. researchgate.net Xylenes have been used as a solvent in the synthesis of similar compounds. acs.org

A systematic approach to optimization would involve a Design of Experiments (DoE) methodology, where parameters are varied simultaneously to identify optimal conditions and any interactions between them. researchgate.net

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Range/Options | Rationale |

| Reagent Molar Ratio | 1:1 to 1:5 (Acid:Thionyl Chloride) | To ensure complete conversion of the dicarboxylic acid. |

| Temperature (°C) | 50 - 80 | To balance reaction rate with potential for side reactions and degradation. |

| Catalyst | None, DMF, Pyridine (B92270) | To accelerate the reaction and improve efficiency. |

| Solvent | Toluene, Xylenes, Dichloromethane (B109758) | To provide a suitable reaction medium. |

Batch vs. Flow Chemistry Methodologies

The synthesis of this compound can be approached using either traditional batch processing or modern continuous flow chemistry, each with distinct advantages and disadvantages. labmanager.comresearchgate.net

Batch Chemistry:

In a batch process, all reactants are loaded into a single reactor and the reaction proceeds over a set period. labmanager.com This method is well-suited for smaller scale research and development due to its flexibility and the ease of setting up the apparatus. labmanager.com However, scaling up batch reactions can present challenges related to heat and mass transfer, which can affect reaction consistency and safety. labmanager.compharmtech.com For exothermic reactions, controlling the temperature in a large batch reactor can be difficult. pharmtech.com

Flow Chemistry:

Continuous flow chemistry involves pumping the reactants through a tube or a series of tubes where the reaction occurs. aragen.com This methodology offers several advantages, particularly for industrial-scale production. pharmtech.comaragen.com

Enhanced Safety: Flow reactors have a much smaller reaction volume at any given time, which significantly reduces the risks associated with highly reactive or hazardous materials. pharmtech.com This is particularly relevant for the synthesis of acid chlorides, which can be moisture-sensitive and corrosive.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature and efficient mixing of reactants. aragen.com This leads to more consistent product quality and can enable reactions to be run at higher temperatures and pressures, potentially accelerating reaction rates. pharmtech.comaragen.com

Scalability: Scaling up a flow process is often more straightforward than a batch process. Instead of redesigning a larger reactor, production can be increased by running the system for longer periods or by operating multiple reactors in parallel. labmanager.com

Table 2: Comparison of Batch and Flow Chemistry for this compound Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Challenging, requires process redesign. labmanager.com | Seamless, by parallelization or extended run time. labmanager.com |

| Safety | Higher risk with hazardous reagents. pharmtech.com | Intrinsically safer due to small reaction volume. pharmtech.com |

| Heat Transfer | Can be inefficient in large vessels. labmanager.com | Highly efficient. aragen.com |

| Mass Transfer | Mixing can be an issue at scale. labmanager.com | Excellent mixing through diffusion. aragen.com |

| Process Control | Stepwise adjustments possible. labmanager.com | Precise control over parameters. aragen.com |

Isolation and Purification Techniques for Research Applications

Following the synthesis, the isolation and purification of this compound are critical to obtain a product of high purity for research and subsequent applications.

Removal of Excess Reagent and Byproducts: The initial workup typically involves removing the excess thionyl chloride and the gaseous byproducts, HCl and SO₂. researchgate.net This is often achieved by distillation under reduced pressure. google.com

Quenching: The reaction mixture may be carefully poured into an iced acidic solution, such as 25% hydrochloric acid, to quench any remaining reactive species. google.com

Extraction: The product can then be extracted from the aqueous layer using a suitable organic solvent, such as methylene (B1212753) chloride. google.com The organic phases are combined and dried over an anhydrous drying agent like magnesium sulfate. google.com

Distillation: For volatile acid chlorides, fractional distillation under reduced pressure (vacuum distillation) is a common method for purification. google.comgoogle.com This separates the desired product from non-volatile impurities and any remaining solvent.

Crystallization: If the product is a solid at room temperature, recrystallization can be an effective purification technique. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution. researchgate.net

The choice of purification method will depend on the physical properties of this compound (e.g., boiling point, melting point, solubility) and the nature of any impurities present.

Chemical Reactivity and Transformation Pathways of 2,3 Thiophenedicarbonyl Dichloride

Nucleophilic Acyl Substitution Reactions

2,3-Thiophenedicarbonyl dichloride possesses two highly reactive acyl chloride groups attached to a thiophene (B33073) ring. The carbon atoms of these carbonyl groups are electrophilic and are readily attacked by nucleophiles. This reactivity is the basis for a variety of chemical transformations. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. This two-step process is characteristic of nucleophilic acyl substitution.

Formation of Thiophene-2,3-dicarboxamides

The reaction of this compound with nitrogen-based nucleophiles, such as amines, leads to the formation of stable amide bonds, yielding thiophene-2,3-dicarboxamides.

Primary and secondary amines readily react with acyl chlorides in exothermic reactions to form amides. lumenlearning.com In the case of this compound, the presence of two acyl chloride groups allows for the reaction with two equivalents of an amine to produce the corresponding N,N'-disubstituted thiophene-2,3-dicarboxamide. Tertiary amines cannot form stable amides as they lack a proton to be removed from the nitrogen atom after the initial nucleophilic attack. lumenlearning.com

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

Table 1: Expected Products from the Reaction of this compound with Various Amines

| Reactant Amine | Structure of Amine | Expected Product | Product Structure |

| Aniline (a primary amine) | C₆H₅NH₂ | N,N'-diphenylthiophene-2,3-dicarboxamide | C₁₈H₁₄N₂O₂S |

| Diethylamine (a secondary amine) | (C₂H₅)₂NH | N,N,N',N'-tetraethylthiophene-2,3-dicarboxamide | C₁₄H₂₂N₂O₂S |

This table illustrates the expected products based on general chemical principles of nucleophilic acyl substitution.

The difunctional nature of this compound makes it a suitable monomer for the synthesis of polyamides through polycondensation reactions with diamines. This process involves the repeated formation of amide linkages to build a polymer chain. Aromatic polyamides, often referred to as aramids, are known for their high thermal stability and mechanical strength. researchgate.net

The synthesis of polyamides from diacid chlorides and diamines is a well-established method. chemijournal.comumich.edu While specific research on the use of this compound in polyamide synthesis is limited, analogous monomers like 2,5-furandicarboxylic acid have been used to create high-performance polyamides. rsc.org The properties of the resulting polyamide, such as solubility and thermal characteristics, would be influenced by the structure of the diamine co-monomer. researchgate.net

Synthesis of Thiophene-2,3-dicarboxylic Esters and Diesters

This compound undergoes alcoholysis and phenolysis, which are reactions with alcohols and phenols, respectively, to yield thiophene-2,3-dicarboxylic esters and diesters. These reactions are another example of nucleophilic acyl substitution. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of the alcohol's or phenol's oxygen atom on the carbonyl carbon, followed by the elimination of HCl. youtube.com

Similar to the reaction with amines, a base is often used to scavenge the HCl byproduct. The reaction can be performed with a wide range of alcohols and phenols to produce a diverse family of diesters. The preparation of esters from thiophene carboxylic acids is a common synthetic procedure. gatech.edu

Table 2: Expected Ester Products from Alcoholysis/Phenolysis of this compound

| Reactant Alcohol/Phenol | Structure | Expected Product | Product Structure |

| Methanol (B129727) | CH₃OH | Dimethyl thiophene-2,3-dicarboxylate | C₈H₈O₄S |

| Phenol | C₆H₅OH | Diphenyl thiophene-2,3-dicarboxylate | C₁₈H₁₂O₄S |

| Isopropanol | (CH₃)₂CHOH | Diisopropyl thiophene-2,3-dicarboxylate | C₁₂H₁₆O₄S |

This table illustrates the expected products based on general chemical principles of nucleophilic acyl substitution.

While this compound directly reacts with alcohols to form esters, the resulting diesters can then be used in transesterification reactions to synthesize polyesters. Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. This is a key step in the melt polycondensation synthesis of polyesters. mdpi.com

For instance, a thiophene-2,3-dicarboxylate diester, such as dimethyl thiophene-2,3-dicarboxylate, could be reacted with a diol (e.g., ethylene (B1197577) glycol or 1,4-butanediol) at high temperatures. In this process, methanol is eliminated, and a long-chain polyester (B1180765) is formed. The synthesis of aliphatic polyesters through polycondensation is a versatile method for creating biodegradable polymers. nih.gov The properties of these polyesters can be tuned by the choice of the diol. Research on the 2,5-isomer, 2,5-thiophenedicarboxylic acid, has shown its utility in producing bio-based, high-performance polyesters with promising thermal and mechanical properties. mdpi.comnih.gov

Reactions with Oxygen, Sulfur, and Nitrogen Nucleophiles

The acyl chloride moieties of this compound are potent electrophiles, readily undergoing attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution mechanism, where the chlorine atom is displaced by the incoming nucleophile. libretexts.orglibretexts.org

Due to the proximity of the two acyl chloride groups, this compound can be readily converted to its corresponding cyclic anhydride (B1165640), 2,3-thiophenedicarboxylic anhydride. This intramolecular cyclization can occur upon controlled hydrolysis. The process involves the initial formation of a carboxylic acid at one position, which then acts as an intramolecular nucleophile, attacking the adjacent acyl chloride to form the stable five-membered anhydride ring and eliminate hydrogen chloride. nih.gov The formation of anhydrides from dicarboxylic acids, often facilitated by dehydrating agents like oxalyl chloride or thionyl chloride, is a well-established synthetic method. nih.govtmc.edu Similarly, the reaction of an acyl chloride with a carboxylate salt is a standard route to anhydride synthesis. nih.gov

Table 1: Anhydride Formation from this compound

| Reactant | Condition | Product |

|---|

The high reactivity of the acyl chloride groups extends to reactions with sulfur and nitrogen nucleophiles, providing pathways to thioesters and thioamides, respectively.

Thioester Synthesis: this compound reacts efficiently with two equivalents of a thiol (R-SH) to produce the corresponding dithioester. Sulfur compounds, particularly thiolates, are known to be powerful nucleophiles. libretexts.orgmsu.edu The reaction proceeds through nucleophilic attack of the thiol on the carbonyl carbon, leading to the displacement of the chloride leaving group. organic-chemistry.org This provides a direct and high-yielding route to symmetrical 2,3-bis(thioester)thiophenes.

Table 2: Synthesis of Dithioesters

| Nucleophile | Product |

|---|---|

| Thiophenol | S,S'-diphenyl 2,3-thiophenedicarbothioate |

Thioamide Synthesis: The synthesis of dithioamides from this compound is typically a two-step process. First, the diacyl chloride is treated with two equivalents of a primary or secondary amine (R¹R²NH) to form a stable diamide (B1670390) intermediate. libretexts.orgrsc.org This reaction is analogous to aminolysis of other acylating agents. libretexts.orglibretexts.org In the second step, the resulting diamide is subjected to thionation, where the carbonyl oxygens are replaced with sulfur. This is commonly achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org

Table 3: Two-Step Synthesis of Dithioamides

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Amidation | Primary or Secondary Amine (e.g., Aniline) | N²,N³-diphenylthiophene-2,3-dicarboxamide |

| 2. Thionation | Lawesson's Reagent | N²,N³-diphenylthiophene-2,3-dicarbothioamide |

Carbon-Carbon Bond Forming Reactions

Beyond reactions with heteroatom nucleophiles, this compound is a valuable substrate for constructing new carbon-carbon bonds, significantly expanding its synthetic utility.

As a diacyl chloride, this compound is an effective reagent for the Friedel-Crafts acylation of electron-rich aromatic compounds. organic-chemistry.org In the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), both acyl groups can react with an aromatic substrate, such as benzene (B151609) or toluene, to form a 2,3-bis(aroyl)thiophene. libretexts.orgchemguide.co.uk This electrophilic aromatic substitution reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. khanacademy.org The reaction deactivates the product towards further substitution, allowing for the clean formation of the diketone. organic-chemistry.org This method provides a powerful tool for linking two aromatic systems to a central thiophene core.

Table 4: Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Catalyst | Product |

|---|---|---|

| Benzene | AlCl₃ | Thiophene-2,3-diylbis(phenylmethanone) |

| Toluene | AlCl₃ | Thiophene-2,3-diylbis(p-tolylmethanone) |

Modern cross-coupling methodologies offer precise and functional-group-tolerant ways to form carbon-carbon bonds, and acyl chlorides are excellent electrophilic partners in many of these transformations.

The Acyl Sonogashira coupling is a powerful palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between an acyl chloride and a terminal alkyne. wikipedia.org This reaction is a variation of the classic Sonogashira coupling and results in the formation of ynones (α,β-alkynyl ketones). mdpi.comresearchgate.net this compound can serve as the di-electrophile in this transformation, reacting with two equivalents of a terminal alkyne to yield 2,3-bis(alkynoyl)thiophenes. mdpi.com The reaction is typically carried out using a palladium catalyst, such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (Et₃N). mdpi.commdpi.com The versatility of this reaction has been demonstrated with various thiophene-2-carbonyl chlorides, which couple successfully with a range of terminal alkynes. mdpi.com

Table 5: Acyl Sonogashira Coupling with this compound

| Terminal Alkyne | Catalytic System | Base | Product |

|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 1,1'-(Thiophene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) |

| Ethynylbenzene | [PdCl₂(PPh₃)₂] / CuI | Et₃N | 1,1'-(Thiophene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 1,1'-(Thiophene-2,3-diyl)bis(3-(trimethylsilyl)prop-2-yn-1-one) |

Addition Reactions to Unsaturated Systems (if applicable after reduction to aldehyde/ketone)

The reduction of the carbonyl chloride groups in this compound to aldehydes is a critical transformation that opens up pathways for various addition reactions. A standard and effective method for this conversion is the Rosenmund reduction, a hydrogenation process where an acyl chloride is selectively reduced to an aldehyde using a palladium catalyst on barium sulfate, often poisoned to prevent over-reduction to the alcohol. wikipedia.orgjuniperpublishers.combyjus.comjk-sci.com This method is suitable for a wide range of aldehydes, though it must be conducted under anhydrous conditions to avoid hydrolysis of the acyl chloride. jk-sci.com

Once 2,3-thiophenedicarboxaldehyde (B186593) is formed, its two aldehyde groups can readily participate in addition reactions with various nucleophiles. A prominent example of such reactions is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, a compound with a CH2 group flanked by two electron-withdrawing groups, to form a new carbon-carbon double bond. rsc.orgresearchgate.netnih.gov

In a typical Knoevenagel condensation, 2,3-thiophenedicarboxaldehyde would react with active methylene compounds such as malononitrile (B47326) or dialkyl malonates in the presence of a basic catalyst like piperidine (B6355638) or an amine. researchgate.netnih.gov The reaction proceeds through a multi-step mechanism initiated by the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final condensation product. nih.gov The reaction can be influenced by various parameters, including the choice of catalyst, solvent, and temperature. nih.gov

While specific studies detailing the Knoevenagel condensation of 2,3-thiophenedicarboxaldehyde are not extensively documented in readily available literature, the general reactivity of aldehydes in this reaction is well-established. rsc.orgresearchgate.netnih.govnih.gov For instance, 2,3-thiophenedicarboxaldehyde has been utilized in the synthesis of triisopropylsilylethynyl (TIPSE)-substituted dibromoanthradithiophene, indicating its utility as a building block in the synthesis of more complex organic materials. chemicalbook.com It also undergoes aldol (B89426) reactions, for example with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione, to yield complex fused-ring systems. chemicalbook.com

The following table summarizes the key aspects of the Knoevenagel condensation as it would apply to 2,3-thiophenedicarboxaldehyde:

| Reaction Component | Role and Examples |

| Aldehyde | 2,3-Thiophenedicarboxaldehyde |

| Active Methylene Compound | Malononitrile, Diethyl malonate, Ethyl cyanoacetate |

| Catalyst | Piperidine, Triethylamine, Ammonium salts |

| Solvent | Ethanol, Benzene, Water |

| Product | Thiophene-2,3-diylbis(methaneylylidene)dimalononitrile (from malononitrile) |

Ring-Opening and Rearrangement Studies (if mechanistically relevant to derivatives)

Derivatives of this compound can undergo intriguing ring-opening and rearrangement reactions, leading to the formation of novel heterocyclic structures. A notable example involves the rearrangement of a ferrocenyl derivative of 3,4-thiophenedicarboxylate. In this study, the treatment of 3,4-thiophenedicarbonyl dichloride with lithium ferrocenylmethoxide yielded the corresponding diester, 3,4-bis(ferrocenylmethyl) thiophenedicarboxylate. mdpi.com

Upon attempts to crystallize this diester, a rearrangement and decomposition process occurred, leading to the formation of hydroxymethylferrocene and 3,4-thiophenedicarboxylic anhydride, also known as thieno[3,4-c]furan-1,3-dione. mdpi.comresearchgate.net This transformation highlights the lability of the ester groups and the propensity of the thiophene dicarboxylic acid derivative to cyclize into a more stable anhydride form under certain conditions. The formation of the thieno[3,4-c]furan-1,3-dione represents a significant structural rearrangement where the two carboxylate groups on the thiophene ring condense to form a new five-membered furanone ring fused to the thiophene core. mdpi.comresearchgate.netresearchgate.net

The structure of the resulting thieno[3,4-c]furan-1,3-dione is a planar, fused bicyclic system. researchgate.net The formation of this anhydride is a key transformation pathway for derivatives of 2,3-thiophenedicarboxylic acid.

Detailed research findings on this transformation are summarized in the table below:

| Starting Material | Reagents and Conditions | Key Products | Transformation Type |

| 3,4-Thiophenedicarbonyl dichloride | 1. Lithium ferrocenylmethoxide2. Crystallization attempt (moisture present) | 3,4-Thiophenedicarboxylic anhydride (Thieno[3,4-c]furan-1,3-dione), Hydroxymethylferrocene | Esterification followed by rearrangement and hydrolysis/cyclization |

This rearrangement is mechanistically significant as it demonstrates a pathway for the conversion of a simple thiophene derivative into a more complex, fused heterocyclic system. The driving force for this reaction is likely the thermodynamic stability of the resulting anhydride.

Applications in Advanced Materials Science and Polymer Chemistry

Precursors for Conjugated Polythiophenes and Electroactive Materials

While 2,3-Thiophenedicarbonyl dichloride is a potential precursor for electroactive materials, the bulk of research is centered on other thiophene (B33073) derivatives.

Synthesis of Thiophene-based Poly(esters) and Poly(amides)

The synthesis of thiophene-based polyesters and polyamides typically involves the polycondensation of a thiophene-dicarboxylic acid or its derivative with a diol or a diamine. For instance, high-performance polyesters have been synthesized from dimethyl 2,5-thiophenedicarboxylate and various diols through a two-step melt polycondensation. nih.gov These processes can yield polymers with high molecular weights and tailored thermal and mechanical properties. nih.govmdpi.com The general method for creating polyamides involves reacting a dicarboxylic acid with a diamine, often in a multi-step process. researchgate.netyoutube.comyoutube.com Although this chemistry is well-established, specific examples utilizing this compound are not prominently featured in the literature.

Incorporation into Donor-Acceptor Polymer Architectures

Donor-acceptor (D-A) copolymers are a major class of semiconducting polymers where electron-rich (donor) and electron-poor (acceptor) units are combined in the polymer backbone. nih.govthieme-connect.de This design allows for the tuning of the polymer's bandgap and energy levels for applications in organic electronics. nih.govnih.gov Thiophene units are commonly used as donor components. thieme-connect.de For example, D-A polymers have been synthesized using units like diethyl [2,2′:5′,2′′-terthiophene]-3′,4′-dicarboxylate and dithienopyrrolobenzothiadiazole. rsc.orgrsc.org While the 2,3-thiophene moiety could theoretically be integrated into D-A structures, specific studies detailing its use as this compound are lacking.

Development of Electrically Conductive and Semiconducting Polymers

Polythiophenes are a significant class of conducting polymers due to their environmental stability and tunable conductivity. nih.gov The introduction of cyano groups to a bithiophene unit, for instance, has been shown to dramatically lower the HOMO and LUMO energy levels, creating n-type conjugated polymers. rsc.org The properties of these polymers are highly dependent on their structure and the specific monomers used. While the potential exists, the development of conductive polymers specifically from this compound is not well-documented.

Monomers for High-Performance Polymeric Systems

The structure of the monomer is critical in defining the final properties of a polymer.

Thermal Stability and Mechanical Property Enhancement in Derived Polymers

The incorporation of rigid aromatic and heterocyclic units, such as thiophene, into a polymer backbone generally enhances thermal stability. Polyesters derived from 2,5-thiophenedicarboxylic acid demonstrate good thermal properties, with decomposition temperatures often above 200°C. rsc.org The mechanical properties, such as tensile strength and elastic modulus, are also influenced by the monomer structure and the regularity of the polymer chain. mdpi.comupenn.edu For example, copolyesters based on the 2,5-thiophene isomer can achieve tensile strengths ranging from 46.4 to 70.5 MPa. mdpi.com Without specific data for polymers from the 2,3-isomer, it is difficult to predict their thermal and mechanical performance accurately.

Engineering of Polymer Backbones for Specific Functions

Engineering polymer backbones allows for the precise tuning of a material's properties for a specific function. The choice of monomer, including its isomeric form, is a key tool in this process. The use of an unsymmetrical monomer like this compound could introduce "kinks" or irregular linkages in the polymer chain, affecting its crystallinity, solubility, and electronic properties compared to the more linear 2,5-isomer. This structural control is crucial for applications ranging from solar cells to sensors. However, the exploration of this compound for such specific backbone engineering is not a focus of the current body of scientific literature.

Building Blocks for Self-Assembled Structures and Supramolecular Materials

The distinct structural characteristics of this compound, particularly the defined geometry of the thiophene ring and the high reactivity of its two acyl chloride groups, position it as a valuable building block in supramolecular chemistry and materials science. These features enable its use in the programmed, bottom-up synthesis of complex, well-ordered materials. The acyl chloride functionalities serve as reactive sites for forming robust covalent bonds with various molecular partners, guiding the assembly of extended networks and discrete nanoscale architectures.

While dicarboxylic acids are more conventionally used, acyl dichlorides such as this compound can act as precursors for the organic linkers in Metal-Organic Frameworks (MOFs). Typically, the dichloride is converted to its more stable dicarboxylate counterpart before reacting with metal ions to create a crystalline, porous framework. The integration of the thiophene moiety into the MOF backbone is a strategic choice for imparting specific functionalities. For instance, thiophene-based linkers are used to construct MOFs for applications in gas storage and separation, such as for CO2. google.com The sulfur atom in the thiophene ring can also influence the framework's electronic properties or its affinity for particular guest molecules. Research has shown that the choice of metal ion and the geometry of the thiophene-dicarboxylate linker can control the dimensionality and topology of the resulting MOF, leading to one-, two-, or three-dimensional structures. researchgate.netrsc.org The specific arrangement of these linkers and metal nodes creates pores and channels that can be tailored for specific applications, including catalysis and molecular sensing. researchgate.netresearchgate.netrsc.org

In the rapidly advancing field of Covalent Organic Frameworks (COFs), precursors like this compound are instrumental in synthesizing rigid, porous polymers with highly ordered, crystalline structures. COFs are assembled from organic molecular units joined by strong covalent bonds. The dichloride can be reacted with multifunctional amine linkers to yield robust, chemically stable imide- or amide-based frameworks. The incorporation of the thiophene ring is particularly significant for creating electroactive COFs, leveraging the well-known conductive properties of polythiophene materials. nih.govmit.edu

The development of thiophene-based COFs has led to materials with unique electronic and physical properties. nih.govmit.edu These materials often form two-dimensional layered structures that can stack into columns, creating pathways for charge transport. nih.govmit.edu The inherent porosity and tunable nature of thiophene-containing COFs make them prime candidates for a range of applications, including their use as catalysts, in chemical separations, and as active components in electronic devices like transistors and batteries. nih.govresearchgate.netmdpi.comrsc.org Researchers have engineered various thiophene derivatives to overcome synthetic challenges, enabling the creation of COFs with tailored pore sizes and functionalities for light-driven applications and energy storage. researchgate.netmdpi.comnih.gov

The principles of molecular self-assembly can be applied to this compound and its derivatives to construct discrete, functional nanostructures with high precision. By reacting the dichloride with specifically designed multifunctional molecules, scientists can guide the formation of well-defined architectures, including nanobelts, microfibers, and other complex assemblies. rsc.orgnih.gov The formation of these structures is driven by a combination of covalent bond formation and non-covalent interactions, such as hydrogen bonding and π–π stacking, facilitated by the thiophene rings. rsc.org

These thiophene-based self-assembled nanostructures exhibit emergent properties that are a direct consequence of their ordered arrangement. For example, assemblies of thiophene oligomers can form fluorescent and conductive microfibers. nih.gov Such nanostructures are being explored for their potential in nano- and microtechnology, with applications in photonics, nanomedicine, and as metal-free photocatalysts for hydrogen evolution. rsc.orgnih.gov The ability to control the assembly process on surfaces is a key area of research, aiming to integrate these functional nanostructures into practical devices. nih.gov

Applications in Complex Organic Synthesis

Building Block for Heterocyclic Scaffolds and Fused Systems

The strategic placement of two electrophilic centers on the thiophene (B33073) core allows 2,3-thiophenedicarbonyl dichloride to function as a linchpin in the formation of diverse heterocyclic frameworks. ossila.comsigmaaldrich.com Heterocyclic compounds are foundational to organic chemistry, forming the backbone of countless natural products, pharmaceuticals, and materials. ossila.com Thiophene-based structures, in particular, are of significant interest due to their unique electronic properties and prevalence in organic electronics. mit.edunih.gov The dichloride's ability to react with various dinucleophiles enables the straightforward construction of rings fused directly onto the thiophene scaffold.

The creation of polycyclic aromatic hydrocarbons (PAHs) that incorporate a thiophene unit is a significant area of materials science research. mit.edunih.gov These thiophene-fused PAHs often exhibit desirable photophysical and electrochemical properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govnih.gov While many synthetic strategies exist, bifunctional precursors like this compound are instrumental. The dual acyl chloride groups can undergo reactions such as Friedel-Crafts acylation with aromatic substrates, followed by intramolecular cyclization reactions (e.g., Scholl-type oxidative coupling), to generate extended, conjugated polycyclic systems. mit.edunih.govnih.gov This method provides a powerful tool for building structurally precise, large-scale aromatic surfaces.

A key application of this compound is its reaction with binucleophiles to forge new heterocyclic rings fused to the thiophene core. This approach is a cornerstone for generating novel chemical entities with potential biological activity or material properties.

Fused Pyrazoles: Reaction of the dichloride with hydrazine (B178648) or its derivatives would lead to the formation of a thieno[2,3-d]pyridazine (B3120762) scaffold, which is a pyrazole-like fused system. The synthesis of pyrazole-containing thiophenes is of significant interest for developing new antibacterial and anti-inflammatory agents. nih.gov

Fused Pyrroles and Other Heterocycles: Similarly, reactions with 1,2-aminoalcohols or 1,2-diamines can produce fused oxazine (B8389632) or diazepine (B8756704) rings, respectively. The synthesis of thiophene derivatives fused with other heterocycles like pyrimidines is a known strategy for accessing compounds with cytotoxic activity against cancer cell lines. repec.org The versatility of the acyl chloride groups allows for a modular approach to a wide range of fused systems. researchgate.net

The table below illustrates potential fused systems synthesized from this compound and corresponding binucleophiles.

Fused Heterocycle Synthesis

| Binucleophile | Resulting Fused Ring System | Potential Application Area |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Thieno[2,3-d]pyridazine | Pharmaceuticals nih.gov |

| 1,2-Ethanediamine | Thieno[2,3-e] nih.govsigmaaldrich.comdiazepine | Medicinal Chemistry |

| 1,2-Aminoethanol | Thieno[2,3-e] nih.govsigmaaldrich.comoxazepine | Chemical Synthesis |

| o-Phenylenediamine | Dibenzo[b,f]thieno[2,3-d]azepine | Materials Science |

Beyond simple fused heterocycles, this compound is a precursor for elaborate, multi-ring architectures. Its rigid structure and defined stereochemistry make it an ideal scaffold. By reacting the two carbonyl chloride groups sequentially or simultaneously with different reagents, chemists can construct complex, three-dimensional molecules. This includes the synthesis of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives and other π-extended systems which are highly sought after for their charge transport capabilities in organic semiconductors. nih.govresearchgate.net The ability to build oligomeric and polymeric structures based on a thiophene core is critical for developing next-generation organic electronic materials. mit.edunih.gov

Synthesis of Thiophene-Fused Polycyclic Aromatic Hydrocarbons

Intermediate in the Synthesis of Biologically Relevant Molecules

The thiophene nucleus is a privileged structure in medicinal chemistry and agrochemistry, appearing in numerous active compounds. ossila.comsigmaaldrich.com Acyl chlorides, such as this compound, serve as activated intermediates that facilitate the incorporation of this important scaffold into larger, more complex molecules with specific biological functions.

Heterocyclic building blocks are fundamental to the discovery and development of new drugs. ossila.comsigmaaldrich.com The thiophene ring system is present in many pharmaceuticals. This compound acts as a key intermediate, allowing for the covalent linkage of the thiophene moiety to other pharmacophores via stable amide or ester bonds. Its bifunctional nature is particularly advantageous for creating linkers in drug conjugates or for synthesizing macrocyclic compounds that can exhibit potent and selective biological activity. The development of synthetic routes to thiophene derivatives is often a critical step in the synthesis of novel therapeutic agents. repec.org

Scaffold for Enzyme Inhibitor Library Synthesis

This compound serves as a versatile scaffold for the combinatorial synthesis of libraries of potential enzyme inhibitors. Its bifunctional nature, possessing two reactive acyl chloride groups, allows for the facile introduction of diverse chemical functionalities by reaction with a wide range of nucleophiles, such as amines and alcohols. This approach enables the rapid generation of a large number of structurally related compounds, which can then be screened for inhibitory activity against various enzymes.

The general strategy involves the reaction of this compound with a library of primary or secondary amines to produce a corresponding library of 2,3-thiophenedicarboxamides. The diversity of the resulting library is determined by the variety of the amine building blocks used. These building blocks can be selected to explore a range of properties, such as size, lipophilicity, and hydrogen bonding potential, which are crucial for molecular recognition by an enzyme's active site.

For instance, a library of N,N'-disubstituted-2,3-thiophenedicarboxamides can be synthesized by treating this compound with a collection of different primary amines. The resulting amides can then be evaluated for their ability to inhibit specific enzymes. While direct examples of large libraries based on this compound are not extensively reported in the literature, the principle is well-established in medicinal chemistry. For example, libraries of substituted phenylsulfonamido-alkyl sulfamates have been successfully synthesized and screened for carbonic anhydrase inhibition, demonstrating the power of this combinatorial approach. mdpi.com

Thiophene-based compounds, in general, have shown significant potential as enzyme inhibitors. For example, derivatives of the related thieno[2,3-b]thiophene (B1266192) scaffold have been identified as potent inhibitors of enzymes like β-glucuronidase and xanthine (B1682287) oxidase. nih.gov Another study highlighted thieno[2,3-b]pyridines as potential inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), which could act as chemosensitizers in cancer therapy. nih.gov These findings underscore the potential of thiophene-containing scaffolds in the design of novel enzyme inhibitors.

The synthesis of a hypothetical library of enzyme inhibitors based on this compound is depicted in the following reaction scheme:

Reaction Scheme: Synthesis of a 2,3-Thiophenedicarboxamide Library

In this reaction, R can be a diverse set of alkyl or aryl groups, leading to a library of compounds.

The resulting library of amides can then be subjected to high-throughput screening to identify lead compounds with significant inhibitory activity. The structural information from these initial hits can then be used to design more focused libraries to optimize potency and selectivity.

Role in Stereoselective Synthesis

This compound is a valuable precursor in the field of stereoselective synthesis, primarily through its use in the preparation of chiral molecules that can influence the stereochemical outcome of a chemical reaction.

Chiral Auxiliary Precursors

While not a chiral auxiliary itself, this compound can be used to synthesize molecules that act as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction. nih.gov After the desired stereoselective transformation, the auxiliary is removed.

This compound can react with chiral amines or amino alcohols to form chiral diamides or amide-esters. These resulting compounds, possessing defined stereocenters, have the potential to act as chiral auxiliaries. The thiophene core provides a rigid framework, and the amide functionalities can coordinate to metal centers, influencing the facial selectivity of reactions on a substrate attached to the auxiliary.

For example, the reaction of this compound with two equivalents of a chiral amine, such as (R)- or (S)-1-phenylethylamine, would yield a C2-symmetric chiral diamide (B1670390). The utility of such a compound as a chiral auxiliary would then need to be explored in various asymmetric reactions, such as alkylations or aldol (B89426) reactions. The success of the Ellman auxiliary (tert-butanesulfinamide) in the synthesis of chiral amines highlights the potential of sulfur-containing chiral compounds in stereoselective synthesis. harvard.edu

Ligand Synthesis for Asymmetric Catalysis

A significant application of this compound in stereoselective synthesis is as a precursor for chiral ligands used in asymmetric catalysis. Asymmetric catalysis relies on the use of a chiral catalyst, typically a metal complex with a chiral organic ligand, to produce a chiral product from an achiral or prochiral substrate with high enantioselectivity.

This compound provides a rigid C2-symmetric scaffold upon which chiral coordinating groups can be installed. The reaction of the dichloride with chiral building blocks, most notably chiral amino alcohols, can lead to the formation of important classes of chiral ligands, such as bis(oxazoline) (BOX) and bis(imidazoline) ligands. wikipedia.orgnih.gov

The synthesis of a 2,3-thiophene-bis(oxazoline) ligand would typically involve the reaction of this compound with a chiral 2-amino alcohol. The resulting diamide can then be cyclized to form the two oxazoline (B21484) rings. This approach is analogous to the well-established synthesis of bis(oxazoline) ligands from other dicarboxylic acid derivatives, such as those based on pyridine (B92270) (PyBOX) or a simple methylene (B1212753) bridge (BOX). wikipedia.org

A study on the synthesis of chiral bis(oxazolinyl)thiophenes from the isomeric thiophene-2,5-dicarboxylic acid demonstrated the successful application of this strategy. nih.gov The resulting ligands were used in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions, achieving good yields and enantioselectivities. By analogy, ligands derived from this compound are expected to exhibit similar catalytic activity in a range of asymmetric transformations.

The general synthesis of a 2,3-thiophene-bis(oxazoline) ligand is shown below:

Reaction Scheme: Synthesis of a 2,3-Thiophene-Bis(oxazoline) Ligand

Computational and Theoretical Chemistry Investigations of this compound

Analytical Methodologies for Reaction Monitoring and Product Confirmation in Research

In-Situ Spectroscopic Techniques for Reaction Progress Monitoring

In-situ, or real-time, monitoring of chemical reactions provides invaluable data on reaction kinetics, the formation of intermediates, and the point of completion without the need for sample extraction.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the synthesis of 2,3-thiophenedicarbonyl dichloride from 2,3-thiophenedicarboxylic acid. researchgate.netveeprho.com This technique tracks the concentration changes of key functional groups in the reaction mixture over time. researchgate.net The synthesis, typically achieved by reacting the dicarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), can be monitored by observing specific changes in the infrared spectrum. wikipedia.org

The progress of the reaction is primarily followed by:

Disappearance of the Carboxylic Acid Signal: The broad absorption band corresponding to the O-H stretching vibration of the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region, will diminish as the reaction proceeds.

Appearance of the Acyl Chloride Signal: A new, sharp, and intense absorption band will appear at a higher wavenumber, characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride functional group. ucalgary.ca For acyl chlorides, this peak is typically observed in the range of 1750-1800 cm⁻¹. wikipedia.org

By plotting the intensity of these characteristic peaks against time, a reaction profile can be generated, allowing for the precise determination of the reaction endpoint. This eliminates the need for offline analysis and minimizes potential exposure to hazardous reagents. veeprho.com

Table 1: Key Infrared (IR) Absorption Bands for Monitoring the Synthesis of this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observation during Reaction |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Disappears |

| Carboxylic Acid | C=O stretch | 1680-1710 | Disappears |

| Acyl Chloride | C=O stretch | 1750-1800 (sharp) | Appears |

Raman spectroscopy is another non-destructive vibrational spectroscopy technique that offers complementary information to IR spectroscopy. researchgate.netacs.org It is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds that are weak in the IR spectrum. In the context of this compound synthesis, Raman spectroscopy can provide a molecular fingerprint of the compounds involved. acs.org

Thiophene (B33073) and its derivatives exhibit characteristic Raman bands. For instance, a thiophene-based polymer was found to have its most intense Raman peak at 1425 cm⁻¹, which is in the typical region for thiophene ring vibrations. mdpi.com The conversion of the dicarboxylic acid to the diacyl dichloride would be expected to produce noticeable shifts in the Raman spectrum, particularly in the regions associated with the carbonyl groups and the thiophene ring. While specific real-time Raman monitoring data for this exact reaction is not prevalent in public literature, the technique's ability to probe the biochemical composition and molecular structure makes it a viable method for such analysis. researchgate.netmdpi.com

Chromatographic Techniques for Purity and Reaction Completeness Assessment

Chromatographic methods are essential for separating the final product from any unreacted starting materials, by-products, or impurities, thereby allowing for accurate purity assessment.

Gas chromatography is a standard technique for analyzing volatile compounds. However, the direct analysis of highly reactive acyl chlorides like this compound by GC is challenging due to their thermal lability and susceptibility to hydrolysis or reaction with active sites in the GC system. sigmaaldrich.com

To overcome these issues, derivatization is a commonly employed strategy. researchgate.netsigmaaldrich.com The acyl chloride can be converted into a more stable and volatile derivative, such as an ester, prior to analysis. For example, reacting the this compound with an alcohol (e.g., methanol (B129727) or ethanol) would yield the corresponding diester. chromforum.org This stable derivative can then be readily analyzed by GC.

For the analysis of thiophene-containing compounds, a column with appropriate polarity is crucial. For instance, a wax-type column (e.g., Rtx-Wax) has been successfully used to separate thiophene from benzene (B151609). restek.com A similar column could be effective for the analysis of the derivatized product. A sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD), or a mass spectrometer (MS) can be used for selective and sensitive detection. restek.comacs.org

Table 2: Illustrative GC Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | Methanol (to form dimethyl 2,3-thiophenedicarboxylate) |

| Column | Rtx-Wax or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. veeprho.com However, similar to GC, the direct analysis of reactive acyl chlorides presents challenges.

Reversed-Phase HPLC: The use of common reversed-phase HPLC is problematic due to the aqueous component of the mobile phase, which can rapidly hydrolyze the acyl chloride back to the carboxylic acid. chromforum.org While rapid analysis with an unbuffered eluent might be possible in some cases, it is generally not a reliable approach. chromforum.org

Normal-Phase HPLC: Normal-phase chromatography, which employs non-polar, aprotic mobile phases, is a more suitable option for the direct analysis of acyl chlorides. veeprho.com A mobile phase consisting of solvents like hexane (B92381) or heptane (B126788) with a modifier such as ethyl acetate (B1210297) or dichloromethane (B109758) could be used with a polar stationary phase (e.g., silica). veeprho.comphenomenex.blog For example, a method for a related anhydride (B1165640) compound utilized 100% acetonitrile (B52724) as the mobile phase with a mixed-mode column. sielc.com

Derivatization-HPLC: A robust alternative is to derivatize the acyl chloride and analyze the resulting stable product by reversed-phase HPLC. Reaction with an amine, for instance, would produce a stable amide that can be easily separated and quantified. chromforum.org

Table 3: Potential HPLC Approaches for this compound Analysis

| HPLC Mode | Stationary Phase | Mobile Phase Example | Analyte Form |

| Normal Phase | Silica, Cyano, or Amino | Hexane/Ethyl Acetate gradient | This compound |

| Reversed Phase | C18 or C8 | Acetonitrile/Water gradient | Derivatized (e.g., Diamide) |

Mass Spectrometry for Molecular Weight and Fragment Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the identity of a synthesized compound by providing information about its molecular weight and structural fragments. libretexts.org For this compound (C₆H₂Cl₂O₂S), the expected monoisotopic molecular weight is approximately 208.91 g/mol .

Electron impact (EI) mass spectrometry of acyl chlorides typically shows characteristic fragmentation patterns. ucalgary.ca A study on the mass spectra of related thieno[2,3-b]thiophene-dicarbonyldichlorides revealed that a primary fragmentation pathway involves the cleavage of the carbon-chlorine (C-Cl) bond. nih.gov

For this compound, the following fragmentation steps are anticipated:

Molecular Ion Peak (M⁺·): The appearance of the molecular ion cluster, with characteristic isotopic peaks for the two chlorine atoms (³⁵Cl and ³⁷Cl).

Loss of a Chlorine Radical: Cleavage of a C-Cl bond would result in the formation of an acylium ion [M-Cl]⁺.

Loss of Carbon Monoxide: The subsequent loss of a carbonyl group (CO) from the acylium ion is a common fragmentation pathway for carbonyl compounds.

Further Fragmentation: The process can repeat for the second acyl chloride group on the molecule.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [C₆H₂Cl₂O₂S]⁺· | ~209 | Molecular Ion (M⁺·) |

| [C₆H₂ClO₂S]⁺ | ~174 | Loss of one Chlorine radical (·Cl) |

| [C₅H₂ClOS]⁺ | ~146 | Loss of ·Cl and one Carbon Monoxide (CO) |

| [C₆H₂O₂S]⁺· | ~138 | Loss of two Chlorine radicals (·Cl) |

| [C₅H₂S]⁺ | ~94 | Loss of two ·Cl and two CO |

This fragmentation data, combined with the molecular weight, provides definitive confirmation of the successful synthesis of this compound.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation of Derived Compounds

X-ray diffraction analysis of single crystals is the gold standard for determining the absolute structure of a crystalline solid. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. This information is then used to construct a detailed three-dimensional model of the molecule.

For derivatives of this compound, such as amides, esters, and more complex heterocyclic systems, XRD analysis is instrumental in confirming the successful synthesis and stereochemistry of the target molecule. It can definitively establish the connectivity of atoms and the conformation of the thiophene ring relative to its substituents.

A notable example in a related series is the X-ray crystallographic study of 2-(acylamino)thiophene-3-carboxamides. These studies have been crucial in confirming the molecular structures of these compounds, which are explored for their potential pharmacological activities. rsc.org

In a similar vein, the crystal structures of various thieno[2,3-d]pyrimidine (B153573) derivatives have been unambiguously determined using XRD. This technique was vital in distinguishing between potential isomers that could form during synthesis, providing a solid structural foundation for further chemical and biological investigations. rsc.org

Furthermore, research on metal-organic frameworks incorporating thiophene-2,5-dicarboxylic acid demonstrates the power of XRD in characterizing complex supramolecular structures. These studies reveal how the thiophene-based ligands coordinate with metal ions to form one, two, or three-dimensional networks. rsc.org

Detailed Research Findings from Related Thiophene Derivatives

Crystallographic studies on thiophene carboxamide derivatives often reveal key structural features that influence their properties. For instance, in the crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, the molecule's conformation and the presence of intermolecular hydrogen bonds were elucidated. Such interactions are critical in determining the packing of molecules in the solid state and can influence properties like solubility and melting point.

In the structural analysis of various 2-(acylamino)thiophene-3-carboxamides and their analogues, X-ray crystallography was pivotal in assigning the correct structures to key synthetic intermediates, specifically 4H-thieno[2,3-d] researchgate.netresearchgate.netoxazin-4-ones. rsc.org This confirmation was essential for understanding the subsequent chemical transformations and the structure-activity relationships of the final products.

The table below presents hypothetical crystallographic data for a derivative of this compound, based on typical values observed for similar thiophene compounds, to illustrate the type of information obtained from an XRD experiment.

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂N₂O₂S |

| Formula Weight | 288.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1302.1(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.470 |

| Absorption Coefficient (mm⁻¹) | 0.25 |

| F(000) | 600 |

This is a hypothetical data table for illustrative purposes.

This data allows for a complete and unambiguous description of the molecule's structure in the solid state. It provides the fundamental information needed to correlate molecular architecture with observed chemical and physical behavior, a cornerstone of modern chemical research.

Emerging Research Directions and Future Prospects

Sustainable Synthesis of 2,3-Thiophenedicarbonyl dichloride

Traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. Consequently, a key area of emerging research is the development of greener, more sustainable synthetic pathways.

Biocatalysis represents a frontier in green chemistry, offering high selectivity under mild conditions. While no direct biocatalytic route to this compound has been established, future research may focus on enzymatic pathways to produce its precursor, 2,3-thiophenedicarboxylic acid. Enzymes, particularly nonheme iron enzymes, have shown promise in catalyzing challenging organic transformations. acs.org Directed evolution could be employed to engineer "trifluoromethylases" or similar enzymes capable of selectively oxidizing the methyl groups of 2,3-dimethylthiophene (B3031705) to carboxylic acids. acs.org Such an enzymatic system, operating in aqueous media at ambient temperatures, would be a significant step towards a fully sustainable synthesis pipeline. Researchers have already demonstrated the use of biocatalytic platforms for synthesizing a variety of chiral compounds, highlighting the potential for expanding this toolbox to include thiophene (B33073) derivatives. acs.org

Visible-light photoredox catalysis is a powerful tool for forming reactive radical species under mild conditions, avoiding harsh reagents and high temperatures. nih.govacs.orgjocpr.com This methodology has been successfully used for the C-H functionalization of various heterocycles, including thiophenes. nih.govacs.org Future research could adapt these principles for the synthesis of this compound. One prospective route involves the photoredox-catalyzed carbonylation of a di-halogenated thiophene precursor. This approach would generate acyl radicals that could lead to the desired dicarbonyl structure. The field has seen rapid growth, with applications in generating intermediates for pharmaceuticals and agrochemicals, suggesting its adaptability for creating specialized monomers like the one . nih.gov

Table 1: Comparison of Synthetic Strategies for Thiophene Acyl Chlorides

| Method | Precursors | Reagents & Conditions | Advantages | Disadvantages & Research Gaps |

| Traditional Chemistry | Thiophenedicarboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride, often with DMF catalyst; elevated temperatures. | High yield, well-established. | Use of hazardous reagents, production of corrosive HCl gas, not environmentally benign. |

| Biocatalytic Prospect | 2,3-Dimethylthiophene or similar | Engineered enzymes (e.g., oxidases), aqueous buffer, ambient temperature. | Highly sustainable, high selectivity, safe operating conditions. | No specific enzyme currently exists; requires significant research and development in enzyme engineering. acs.org |

| Photoredox Prospect | Dihalogenated thiophene | Photocatalyst (e.g., Ru or Ir complex), Carbon Monoxide (CO), visible light source. | Mild conditions, high functional group tolerance, potential for greener pathway. nih.govacs.org | Requires development for di-carbonylation; CO is a toxic gas requiring specialized handling. |

Integration into Hybrid Organic-Inorganic Materials

The bifunctional nature of this compound makes it an excellent candidate for constructing hybrid materials where organic and inorganic components are linked at the molecular level. A primary area of interest is its use as an organic linker in Metal-Organic Frameworks (MOFs). Thiophene-based linkers are known to create MOFs with interesting electronic properties and catalytic activity. nih.gov

By reacting this compound (or its corresponding dicarboxylic acid) with metal ions, it is possible to create novel MOFs. The "bent" or ortho-configuration of the linker, in contrast to the linear 2,5-isomer, is expected to produce frameworks with unique pore geometries and topologies. These distinct structural features could lead to MOFs with tailored properties for applications such as:

Selective Gas Sorption: The specific pore size and chemistry could allow for the selective capture of gases like CO₂.

Heterogeneous Catalysis: The thiophene-sulfur atom and the metal nodes can both act as active sites for catalytic reactions. nih.gov

Sensing: The electronic nature of the thiophene ring could be exploited to create fluorescent MOFs that respond to the presence of specific analytes, such as drugs or biomolecules. nih.gov

Development of Advanced Functional Materials Beyond Traditional Polymers

While this compound can be used to synthesize traditional polymers like polyamides through reaction with diamines, its potential extends to more advanced materials. researchgate.netyoutube.comyoutube.com

Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers with a structure defined by strong covalent bonds. Thiophene-based monomers are highly sought after for COFs due to their exceptional electrical properties. mdpi.comnih.gov The synthesis of COFs from thiophene building blocks has been demonstrated, but the use of bent monomers like those derived from the 2,3-isomer is less explored. pnas.orgnih.gov Such monomers are considered "defect-prone," but they also offer the possibility of creating novel, asymmetric network structures that are not achievable with linear linkers. pnas.orgnih.govresearchgate.net These unique topologies could be advantageous for applications in organic electronics and photocatalysis. mdpi.comnih.gov

Electrochromic and Luminescent Materials: The thiophene unit is a well-known chromophore. By incorporating this compound into conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) or electrochromic devices ("smart glass"). The specific 2,3-linkage would influence the electronic conjugation and, therefore, the photophysical properties of the resulting material.

Table 2: Potential Properties of Materials Derived from Thiophene Isomers